![molecular formula C12H8BClO3 B8193585 (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B8193585.png)
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its aromatic structure and stability. It is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but typically range from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxygenated derivatives
Reduction: Reduction reactions can yield different hydrogenated products
Substitution: Commonly undergoes electrophilic substitution reactions due to the presence of the boronic acid group
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of pharmaceuticals and bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group is known for its ability to form stable complexes with various substrates, facilitating the formation of new carbon-carbon bonds. This property is particularly exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid: Another boronic acid derivative with similar applications in organic synthesis.
Phenylboronic acid: A simpler boronic acid used in various coupling reactions.
4-Chlorophenylboronic acid: Similar in structure but with different reactivity due to the position of the chlorine atom.
Uniqueness
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the boronic acid group. This combination makes it particularly useful in the synthesis of complex aromatic compounds and in applications requiring high stability and reactivity .
Properties
IUPAC Name |
(8-chlorodibenzofuran-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClO3/c14-7-4-5-10-8(6-7)12-9(13(15)16)2-1-3-11(12)17-10/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMNTXHMHALHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
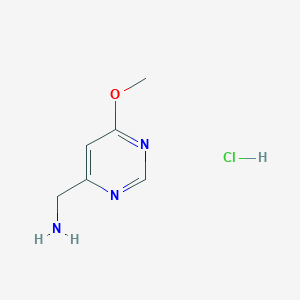
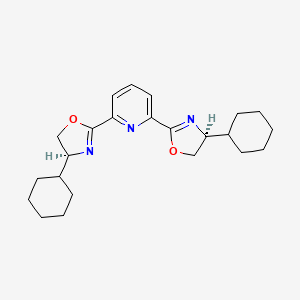
![3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B8193515.png)
![(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8193521.png)
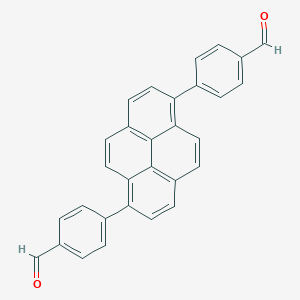
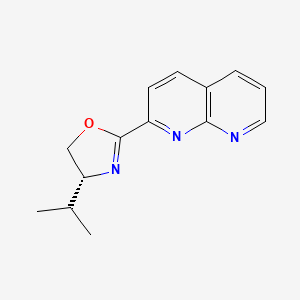
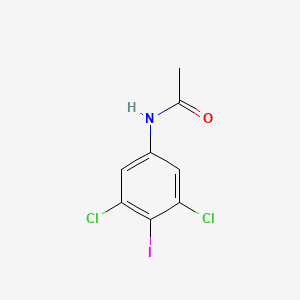
![7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8193556.png)
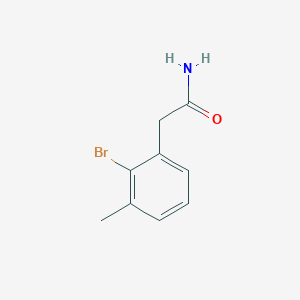
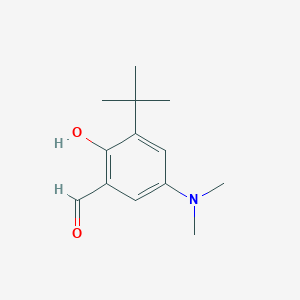
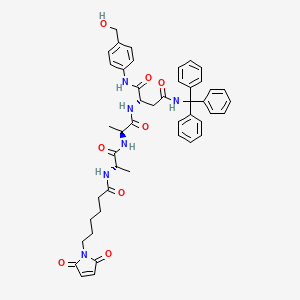
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B8193570.png)
![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8193592.png)
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8193601.png)
